molecular formula C16H27NO B4921905 N-(tert-butyl)-3-(mesityloxy)-1-propanamine

N-(tert-butyl)-3-(mesityloxy)-1-propanamine

Cat. No. B4921905
M. Wt: 249.39 g/mol
InChI Key: RUYQTDNKQTVYCK-UHFFFAOYSA-N
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Description

N-(tert-butyl)-3-(mesityloxy)-1-propanamine, also known as TBPB, is a chemical compound that has gained significant attention in the scientific community due to its potential as a radical initiator in polymerization reactions. This compound belongs to the class of organic peroxides and has been found to have unique properties that make it useful in various applications.

Mechanism of Action

N-(tert-butyl)-3-(mesityloxy)-1-propanamine acts as a radical initiator by decomposing into two free radicals upon heating. These radicals then initiate the polymerization reaction by reacting with the monomer molecules. The rate of decomposition of N-(tert-butyl)-3-(mesityloxy)-1-propanamine is influenced by various factors, including temperature, concentration, and the presence of other chemicals.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N-(tert-butyl)-3-(mesityloxy)-1-propanamine. However, it has been reported to be a skin and eye irritant and is classified as a hazardous material by the US Occupational Safety and Health Administration.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(tert-butyl)-3-(mesityloxy)-1-propanamine as a radical initiator is its high efficiency in initiating polymerization reactions. It also has a relatively long half-life, which allows for better control over the polymerization process. However, N-(tert-butyl)-3-(mesityloxy)-1-propanamine is highly reactive and can be hazardous to handle, which can limit its use in certain lab experiments.

Future Directions

There are several areas of research that could be explored in the future to further understand the properties and potential applications of N-(tert-butyl)-3-(mesityloxy)-1-propanamine. These include:
1. Developing new synthesis methods to improve the yield and purity of N-(tert-butyl)-3-(mesityloxy)-1-propanamine.
2. Investigating the use of N-(tert-butyl)-3-(mesityloxy)-1-propanamine in the synthesis of new types of polymers with unique properties.
3. Studying the mechanism of action of N-(tert-butyl)-3-(mesityloxy)-1-propanamine in more detail to better understand its reactivity and potential hazards.
4. Exploring the use of N-(tert-butyl)-3-(mesityloxy)-1-propanamine in other applications, such as in the production of adhesives and coatings.
Conclusion:
N-(tert-butyl)-3-(mesityloxy)-1-propanamine is a chemical compound that has shown great potential as a radical initiator in polymerization reactions. Its unique properties make it useful in various applications, and there is ongoing research to further understand its properties and potential uses. However, caution should be taken when handling N-(tert-butyl)-3-(mesityloxy)-1-propanamine due to its hazardous nature.

Synthesis Methods

The synthesis of N-(tert-butyl)-3-(mesityloxy)-1-propanamine involves a multi-step process that starts with the reaction of tert-butyl hydroperoxide with mesitylene in the presence of a catalyst. The resulting intermediate is then reacted with 1-chloropropane to obtain N-(tert-butyl)-3-(mesityloxy)-1-propanamine. The overall yield of this synthesis method is around 40%, and the purity of the final product is typically above 95%.

Scientific Research Applications

N-(tert-butyl)-3-(mesityloxy)-1-propanamine has been extensively studied for its potential as a radical initiator in polymerization reactions. It has been found to be highly efficient in initiating the polymerization of various monomers, including styrene, methyl methacrylate, and vinyl acetate. N-(tert-butyl)-3-(mesityloxy)-1-propanamine has also been used as a crosslinking agent in the synthesis of thermosetting polymers.

properties

IUPAC Name

2-methyl-N-[3-(2,4,6-trimethylphenoxy)propyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-12-10-13(2)15(14(3)11-12)18-9-7-8-17-16(4,5)6/h10-11,17H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYQTDNKQTVYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCCCNC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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